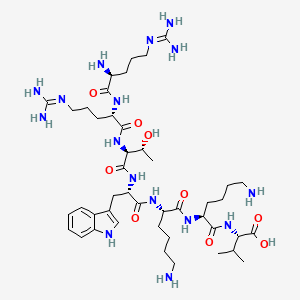
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine is a complex peptide compound with a molecular formula of C47H65N13O9 This compound is notable for its intricate structure, which includes multiple amino acid residues and diaminomethylidene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine involves multiple steps, typically starting with the protection of functional groups on the amino acids. The diaminomethylidene groups are introduced through specific reactions involving guanidine derivatives. The peptide bonds are formed using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like HATU or EDCI and bases like DIPEA to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced on a larger scale, the process involves automated peptide synthesizers that can handle the multiple steps required for its assembly. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.
Reduction: The compound can be reduced at specific sites, particularly at the diaminomethylidene groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to N-formylkynurenine, while reduction of the diaminomethylidene groups can yield simpler amine derivatives.
科学研究应用
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific proteins or pathways involved in diseases.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
作用机制
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but often include key signaling cascades in cellular processes.
相似化合物的比较
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with similar diaminomethylidene groups but different amino acid composition.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with similar functional groups but shorter chain length.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. This structure provides distinct binding properties and potential for diverse applications in research and industry.
属性
CAS 编号 |
787621-31-2 |
|---|---|
分子式 |
C44H76N16O9 |
分子量 |
973.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C44H76N16O9/c1-24(2)34(42(68)69)59-38(64)31(16-7-9-19-46)56-37(63)30(15-6-8-18-45)57-40(66)33(22-26-23-54-29-14-5-4-12-27(26)29)58-41(67)35(25(3)61)60-39(65)32(17-11-21-53-44(50)51)55-36(62)28(47)13-10-20-52-43(48)49/h4-5,12,14,23-25,28,30-35,54,61H,6-11,13,15-22,45-47H2,1-3H3,(H,55,62)(H,56,63)(H,57,66)(H,58,67)(H,59,64)(H,60,65)(H,68,69)(H4,48,49,52)(H4,50,51,53)/t25-,28+,30+,31+,32+,33+,34+,35+/m1/s1 |
InChI 键 |
GREDSKFESUKSKD-SUWVNMLASA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
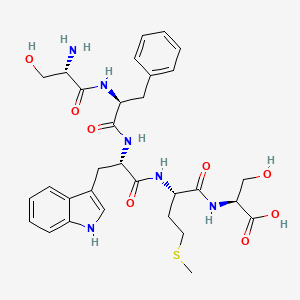
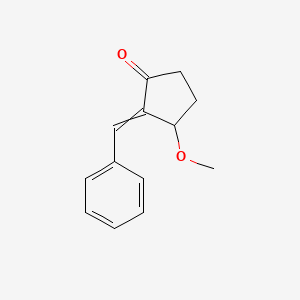
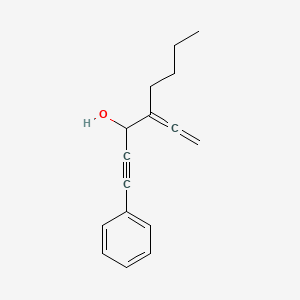
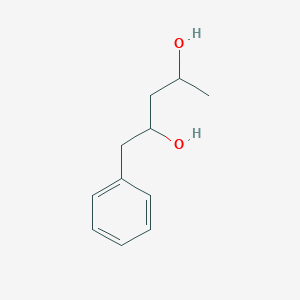
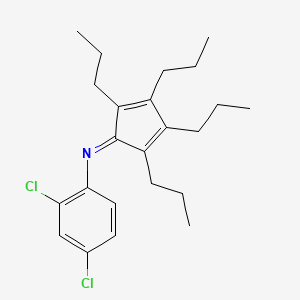
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
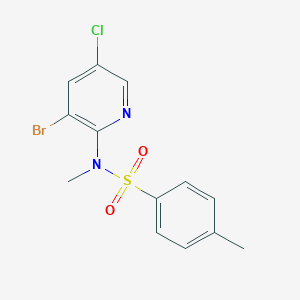

![2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14215374.png)
![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide](/img/structure/B14215397.png)
![11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid](/img/structure/B14215404.png)
